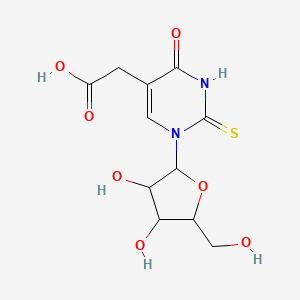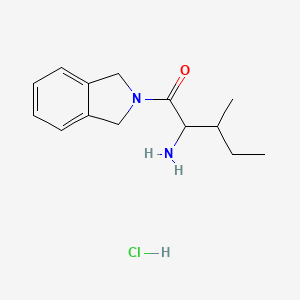
2-(3-Bromo-2-pyridyl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-2-pyridyl)acetic acid hydrochloride is a chemical compound with the molecular formula C7H7BrNO2·HCl and a molecular weight of 252.49 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its high purity and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-pyridyl)acetic acid hydrochloride typically involves the bromination of 2-pyridylacetic acid. The reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator . The reaction conditions usually include a solvent such as carbon tetrachloride (CCl4) and a temperature range of 60-80°C.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes using industrial-grade reagents and solvents, and employing continuous flow reactors to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-2-pyridyl)acetic acid hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction conditions typically involve a polar aprotic solvent like dimethyl sulfoxide (DMSO) and a base such as potassium carbonate (K2CO3).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction conditions vary depending on the desired oxidation product.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include 2-(3-substituted-2-pyridyl)acetic acid derivatives.
Oxidation Products: The major products can include various oxidized forms of the original compound, such as carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
2-(3-Bromo-2-pyridyl)acetic acid hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-2-pyridyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The bromine atom in the compound can participate in halogen bonding, which can influence the binding affinity to various biological targets . The compound can also act as an inhibitor of certain enzymes, affecting their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-(3-Bromo-2-pyridyl)acetic acid hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and binding properties compared to other pyridylacetic acid derivatives. This makes it particularly useful in applications requiring specific halogen interactions or substitutions.
Propiedades
Fórmula molecular |
C7H7BrClNO2 |
|---|---|
Peso molecular |
252.49 g/mol |
Nombre IUPAC |
2-(3-bromopyridin-2-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H6BrNO2.ClH/c8-5-2-1-3-9-6(5)4-7(10)11;/h1-3H,4H2,(H,10,11);1H |
Clave InChI |
DXNGEJZLGSYPAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)CC(=O)O)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B12102573.png)









![2-[[6-[[17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12102639.png)


